NaV1.6-Over-NaV1.2 Selectivity Ratio Distinguishes This Compound from the Equipotent Dual Blocker XPC-5462
NaV1.2/1.6 channel blocker-1 exhibits a 2.5-fold selectivity for rat NaV1.6 (IC50 = 9.8 μM) over human NaV1.2 (IC50 = 24.4 μM), yielding a NaV1.6/NaV1.2 IC50 ratio of 0.40 [1]. In contrast, the dual inhibitor XPC-5462 is essentially equipotent, with a NaV1.6/NaV1.2 ratio of approximately 0.94 (hNaV1.6 IC50 = 10.3 nM; hNaV1.2 IC50 = 10.9 nM) [2]. This difference in selectivity ratio means that at concentrations that fully engage NaV1.6, NaV1.2/1.6 channel blocker-1 partially spares NaV1.2, whereas XPC-5462 blocks both isoforms equally. The NaV1.6-selective tool XPC-7724 represents the opposite extreme, with a ratio of ~0.0055 (hNaV1.6 IC50 = 78 nM vs. hNaV1.2 IC50 = 14.3 μM) [2].
| Evidence Dimension | NaV1.6/NaV1.2 IC50 selectivity ratio |
|---|---|
| Target Compound Data | rNaV1.6 IC50 = 9.8 μM; hNaV1.2 IC50 = 24.4 μM; ratio = 0.40 |
| Comparator Or Baseline | XPC-5462: hNaV1.6 IC50 = 10.3 nM, hNaV1.2 IC50 = 10.9 nM, ratio ≈ 0.94; XPC-7724: hNaV1.6 IC50 = 78 nM, hNaV1.2 IC50 = 14.3 μM, ratio ≈ 0.0055 |
| Quantified Difference | NaV1.2/1.6 channel blocker-1 ratio (0.40) vs. XPC-5462 (0.94) and XPC-7724 (0.0055) |
| Conditions | Target: HEK293 cells stably expressing rat NaV1.6 or human NaV1.2 (Rivara et al., 2014). Comparators: human NaV1.2 and NaV1.6 measured at inactivated-state holding potentials (Goodchild et al., 2024). |
Why This Matters
This intermediate selectivity profile makes the compound uniquely suited for experiments requiring partial NaV1.2 sparing while inhibiting NaV1.6, filling a gap between fully equipotent and highly NaV1.6-selective tool compounds.
- [1] Rivara M, Zuliani V, Patel MK. Biological Evaluation of Imidazobenzoxazines, Imidazobenzoxazin-5-ones and Imidazobenzoxazin-5-thiones as Sodium Channel Blockers. Letters in Drug Design & Discovery, 2014, 11, 90-97. DOI: 10.2174/15701808113109990050. View Source
- [2] Goodchild SJ, Shuart NG, Williams AD, et al. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. ACS Chemical Neuroscience, 2024, 15, 1169-1184. DOI: 10.1021/acschemneuro.3c00757. View Source
